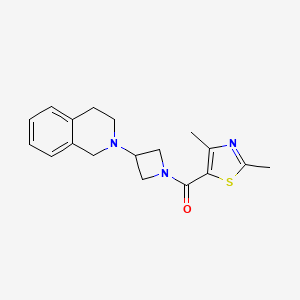
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that features a combination of several distinct chemical structures It includes an azetidine ring, a dihydroisoquinoline moiety, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone typically involves multi-step organic synthesis techniques. A general synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Synthesis of the Dihydroisoquinoline Moiety: This part of the molecule can be synthesized via Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Construction of the Thiazole Ring: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the synthesized fragments using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Substitution: The azetidine and thiazole rings can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted azetidines and thiazoles.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, altering their function. The azetidine and thiazole rings might facilitate binding to specific sites, while the dihydroisoquinoline moiety could modulate the compound’s overall activity.
類似化合物との比較
Similar Compounds
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness
The uniqueness of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12-17(23-13(2)19-12)18(22)21-10-16(11-21)20-8-7-14-5-3-4-6-15(14)9-20/h3-6,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVFXIJFDUNJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
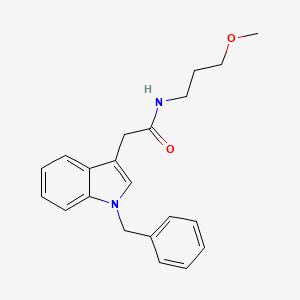
![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine](/img/structure/B2909321.png)
![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)
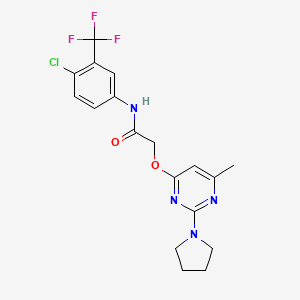
![N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2909326.png)
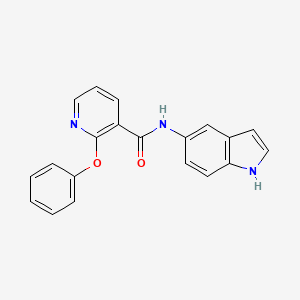
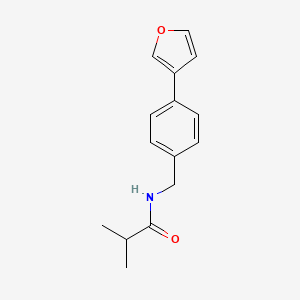
![N-[2-(2,6-Dimethylpiperidin-1-YL)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2909330.png)
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride](/img/structure/B2909333.png)

![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2909343.png)
